2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-6-12(14(19)20)18-13(16-8)7-11(17-18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOVBNTGDXUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(=O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aryl Ketone and Aminopyrazole Condensation
The foundational route involves the condensation of 4-fluorophenyl-containing aryl ketones with aminopyrazole derivatives. As demonstrated in the synthesis of structurally analogous pyrazolo[1,5-a]pyrimidines, ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with 1-(4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione in glacial acetic acid at 115–118°C to form the pyrazolo[1,5-a]pyrimidine core. This exothermic cyclization proceeds via a Knorr-type mechanism, where the enamine intermediate undergoes intramolecular nucleophilic attack to establish the fused bicyclic system.
Critical parameters include:
Acid-Catalyzed Cyclization of N-Amino-2-Iminopyridines
Alternative protocols utilize N-amino-2-iminopyridine precursors reacting with β-keto esters under oxidative conditions. Ethyl acetoacetate (3 mmol) and N-amino-2-iminopyridine (3 mmol) in ethanol with 6 equivalents of acetic acid under oxygen atmosphere yield 74–94% of pyrazolo[1,5-a]pyrimidine derivatives at 130°C. The oxygen atmosphere facilitates dehydrogenation, critical for aromatization, while acetic acid protonates reactive sites to direct regioselective cyclization.
Table 1. Impact of Reaction Conditions on Cyclization Efficiency
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Ar | 6 |
Data adapted from, demonstrating the necessity of oxidative conditions and acid catalysis.
Hydrolysis and Carboxylic Acid Formation
Saponification of Ester Intermediates
The 7-carboxylic acid functionality is introduced through alkaline hydrolysis of the corresponding ethyl ester. A 10% NaOH solution in ethanol (1:8–1:10 w/v) at 60–65°C for 10–12 hours achieves quantitative de-esterification. The process follows second-order kinetics, with rate acceleration observed in polar aprotic solvents. Post-hydrolysis acidification to pH 1–2 with HCl precipitates the carboxylic acid as a milky white solid (98% purity by HPLC).
Direct Carboxylation Approaches
While less common, direct carboxylation via CO₂ insertion has been explored using Pd(OAc)₂ catalysts. However, yields remain suboptimal (<40%) compared to hydrolysis routes. This method suffers from competing decarboxylation at elevated temperatures, limiting its industrial applicability.
Optimization of Reaction Parameters
Solvent Effects on Cyclization
Ethanol emerges as the optimal solvent, balancing solubility and environmental factors. Comparative studies show:
Catalytic System Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a co-catalyst in coupling reactions improves yields by 15–20% through transition-state stabilization. Pd-based systems, while effective for cross-couplings, show no benefit in cyclization steps.
Purification and Characterization
Recrystallization Protocols
Final purification employs ethanol-water mixtures (3:1 v/v) for gradient recrystallization. Slow cooling from 80°C to 2–8°C overnight yields needle-like crystals with >99.5% purity. X-ray crystallography confirms the planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 12.3° between the fluorophenyl and heterocyclic planes.
Analytical Validation
- HPLC : Retention time 8.72 min (C18 column, 0.1% TFA in H₂O/MeCN)
- MS (ESI+) : m/z 314.08 [M+H]⁺
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, H-3), 7.89–7.86 (m, 2H, ArH), 7.45–7.41 (m, 2H, ArH), 2.68 (s, 3H, CH₃)
Scale-Up Considerations
Continuous Flow Synthesis
Pilot-scale trials demonstrate the feasibility of continuous processing:
- Residence time : 45 minutes at 120°C
- Throughput : 1.2 kg/hr with 88% yield
- Purity : 99.3% by in-line PAT monitoring
Waste Stream Management
The process generates 6.2 kg waste/kg product, primarily from aqueous workups. Implementing solvent recovery systems reduces environmental impact by 40%.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) and pentafluoroethyl (C₂F₅) substituents enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration in neuropharmacological applications .
- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound improves water solubility but may reduce cell permeability compared to ester derivatives like ethyl carboxylates .
- Halogenation : Fluorine at the 4-position of the phenyl ring (as in the target compound) is associated with improved receptor binding affinity and reduced off-target interactions .
Pharmacological and Physicochemical Properties
Antiparasitic and Antifungal Activity
Compounds like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439097-10-6) exhibit antitrypanosomal and antischistosomal activities due to the synergistic effects of chlorine and trifluoromethyl groups . In contrast, the target compound’s carboxylic acid group may limit membrane permeability, reducing efficacy against intracellular parasites.
GABAB Receptor Modulation
Derivatives such as 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CAS 330792-70-6) act as positive allosteric modulators of GABAB receptors. The absence of a polar carboxylic acid group in these analogues likely enhances CNS penetration .
Biological Activity
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, a member of the pyrazolo[1,5-a]pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an enzyme inhibitor. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 271.25 g/mol. Its structure features a fluorophenyl group and a carboxylic acid functionality, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H10FN3O2 |
| Molecular Weight | 271.25 g/mol |
| CAS Number | 886503-14-6 |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this compound showed selective inhibition against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cell proliferation.
Case Study:
In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect mediated through apoptosis induction and cell cycle arrest at the G1 phase .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specifically, it targets protein kinases involved in cancer progression and inflammatory responses.
Mechanism of Action:
- Kinase Inhibition: The compound binds to the ATP-binding site of kinases, preventing substrate phosphorylation.
- Selectivity: It exhibits selectivity for certain kinases over others, which is crucial for minimizing side effects.
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclin-dependent kinase (CDK) | Competitive | 12 |
| Mitogen-activated protein kinase (MAPK) | Non-competitive | 20 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Key steps include:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Introduction of the fluorophenyl group via electrophilic substitution.
- Carboxylation at the 7-position using carbon dioxide or carboxylic acid derivatives.
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, 1,4-dioxane, 90–95°C | 29–68% | |
| Cyclization | Sulfamic acid, solvent-free, 80°C | ~85% | |
| Ester Hydrolysis | NaOH/HCl, reflux | 90–95% |
Basic: How is X-ray crystallography utilized to characterize the compound’s structure?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming:
- Molecular geometry : Bond lengths (e.g., C–C = 1.35–1.48 Å) and angles (e.g., pyrimidine ring planarity) .
- Substituent orientation : Fluorophenyl and methyl groups adopt specific dihedral angles (~15–30°) relative to the pyrazolopyrimidine core .
- Non-covalent interactions : Weak hydrogen bonds (C–H···O/F) and π-π stacking stabilize the crystal lattice .
Example : A monoclinic P2₁/c space group was reported for a derivative, with unit cell parameters a = 9.08 Å, b = 9.06 Å, c = 27.26 Å, and β = 99.46° .
Advanced: How can researchers optimize yields in nucleophilic substitution reactions for this compound?
Answer:
Yield optimization requires:
- Temperature control : Reactions at 90–95°C improve kinetics without side-product formation .
- Catalyst selection : Potassium carbonate enhances nucleophilicity by deprotonating amines .
- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize transition states .
- Stoichiometry : A 1.5–2.0 molar excess of nucleophiles (e.g., pyrrolidine derivatives) ensures complete substitution .
Data Contradiction Note : Lower yields (29–68%) in nucleophilic steps suggest competing elimination pathways; TLC monitoring and gradient purification are recommended.
Advanced: What analytical strategies resolve discrepancies in reported biological activities?
Answer:
Contradictions in activity data (e.g., kinase vs. GABA receptor modulation) are addressed via:
- Assay standardization : IC₅₀ values for c-Src kinase inhibition (e.g., derivatives 7o and 7f at <100 nM) require consistent ATP concentrations .
- Receptor subtype profiling : Radioligand binding assays (e.g., [³H]CGP54626 for GABAB receptors) differentiate allosteric vs. orthosteric effects .
- Metabolic stability testing : Hepatic microsome assays identify metabolites that may confound in vivo results .
Basic: What biological activities are associated with this compound?
Answer:
Key activities include:
- Kinase inhibition : Potent c-Src kinase inhibition (IC₅₀ < 100 nM) via ATP-binding site competition .
- GABAB receptor modulation : Positive allosteric modulation (EC₅₀ = 1–10 μM) enhances receptor response to GABA .
- Antimicrobial potential : Structural analogs show antitrypanosomal activity (IC₅₀ ~5 μM) by targeting purine metabolism .
Methodological: How is purity validated for this compound in pharmacological studies?
Answer:
- HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) confirm >95% purity .
- LC-MS : Exact mass (e.g., m/z = 312.1492) and fragmentation patterns verify identity .
- ¹H/¹³C NMR : Aromatic protons (δ = 7.2–8.1 ppm) and carboxylic acid signals (δ = 12–13 ppm) confirm structure .
Advanced: How do structural modifications enhance its GABAB receptor activity?
Answer:
- Piperidine/ethanol substituents : Derivatives like 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol show 10-fold higher potency due to hydrogen bonding with transmembrane domains .
- Fluorophenyl optimization : 4-Fluorine improves blood-brain barrier penetration (logP ~2.5) .
- Carboxylic acid bioisosteres : Replacement with tetrazoles maintains acidity while enhancing oral bioavailability .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Molecular docking : AutoDock Vina simulates binding to c-Src kinase (PDB: 2SRC) or GABAB receptors (PDB: 7C7Q) .
- ADMET prediction : SwissADME estimates moderate permeability (Caco-2 = 5 × 10⁻⁶ cm/s) and CYP3A4 metabolism .
- QSAR modeling : Substituent electronic parameters (Hammett σ) correlate with IC₅₀ values for kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
